molecular formula C6H8N2O3 B6251168 3-ethoxy-1H-pyrazole-4-carboxylic acid CAS No. 1207432-06-1

3-ethoxy-1H-pyrazole-4-carboxylic acid

Cat. No.: B6251168
CAS No.: 1207432-06-1
M. Wt: 156.1
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by an ethoxy group at position 3 and a carboxylic acid moiety at position 2. Pyrazole-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding and π-π interactions . Its ester derivative, ethyl 3-ethoxy-1H-pyrazole-4-carboxylate (CAS 332066-58-7), has a molecular weight of 184.19 g/mol and a melting point of 38–40°C, reflecting the influence of the ester group on physical properties .

Properties

CAS No.

1207432-06-1

Molecular Formula

C6H8N2O3

Molecular Weight

156.1

Purity

95

Origin of Product

United States

Scientific Research Applications

3-Ethoxy-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor modulators.

  • Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory properties.

  • Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-ethoxy-1H-pyrazole-4-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways:

  • Molecular Targets: It may bind to enzymes or receptors, modulating their activity.

  • Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The ethoxy group in the target compound provides moderate lipophilicity compared to polar groups (e.g., hydroxyl in ) or bulky aryl substituents (e.g., chloro-ethoxyphenyl in ).
  • Thermal Stability : Carboxylic acid derivatives (e.g., 3-methyl analog ) exhibit higher melting points than ester forms due to strong intermolecular hydrogen bonding.
  • Biological Relevance : Aryl-substituted analogs (e.g., 1-(3-methoxyphenyl) ) may enhance target binding via π-π stacking, whereas cyclopropyl groups () introduce conformational constraints.

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